Validated Pharmaceutical Intermediate: Process-Scale Manufacturing Route for BMS-919373
The compound is a validated intermediate for the clinical candidate BMS-919373, with a dedicated continuous flow process developed and executed at 76 kg scale [1]. In contrast, the batch synthesis of the same intermediate was deemed 'unsuitable for production beyond a 1 kg scale' due to the instability of reactive intermediates and strong exotherms [2]. This demonstrates a quantifiable and validated process advantage over batch-based manufacturing of the same molecule and implies a lack of equivalent process development for unvalidated analogs.
| Evidence Dimension | Manufacturing Process Scalability and Robustness |
|---|---|
| Target Compound Data | 76 kg produced via a continuous flow process; process includes a robust control strategy for managing impurities. |
| Comparator Or Baseline | Batch process for the same compound; reported as 'unsuitable for production beyond a 1 kg scale'. |
| Quantified Difference | Continuous flow enables at least 76x greater production scale with demonstrated robustness compared to a batch process limited to <1 kg. |
| Conditions | Multi-step continuous flow involving magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and reaction with tert-butylamine; compared to traditional batch conditions for the same sequence. |
Why This Matters
For procurement, this de-risks scale-up; the existence of a published, kilogram-scale, robust continuous process provides assurance of supply chain continuity that is absent for non-validated analogs.
- [1] Yu M, Strotman NA, Savage SA, Leung S, Ramirez A. A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Org. Process Res. Dev. 2019, 23, 2088-2095. DOI: 10.1021/acs.oprd.9b00254. View Source
- [2] Yu M, Strotman NA, Savage SA, Leung S, Ramirez A. A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Org. Process Res. Dev. 2019, 23, 2088-2095. DOI: 10.1021/acs.oprd.9b00254. View Source
